BISMUTH HEXAFLUOROPENTANEDIONATE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bismuth compounds, including Bismuth Hexafluoropentanedionate, have been extensively researched for their diverse chemical and physical properties. These compounds are synthesized using various methods and have applications in catalysis, materials science, and organic synthesis due to their unique structural and electronic characteristics.

Synthesis Analysis

Bismuth Hexafluoropentanedionate can be synthesized through hydrothermal methods, among other processes, which facilitate the formation of cationic bismuthate clusters. These methods involve mild conditions and yield compounds with distinct geometries and properties (Rogow et al., 2010).

Molecular Structure Analysis

The molecular structure of Bismuth Hexafluoropentanedionate and related compounds is characterized by X-ray diffraction, revealing coordination polyhedra around bismuth atoms. These structures often exhibit asymmetric coordination environments, contributing to the compound's reactivity and properties (Reiss et al., 1995).

Chemical Reactions and Properties

Bismuth compounds participate in various chemical reactions, demonstrating strong fluorinating agent properties and engaging in reactions such as the reduction with hydrogen and fluorination reactions with elements and compounds (Fischer & Rudzitis, 1959). They are also used as catalysts in organic synthesis, showcasing their versatility in facilitating chemical transformations (Gaspard-Iloughmane & Roux, 2004).

Physical Properties Analysis

The physical properties of Bismuth Hexafluoropentanedionate, such as melting points, vapor pressure, and crystal structure, are investigated to understand their phase behavior and stability under different conditions. These properties are crucial for their application in materials science and catalysis (Miura et al., 2010).

Chemical Properties Analysis

Bismuth Hexafluoropentanedionate exhibits unique chemical properties, including redox behavior and coordination chemistry. The compound's ability to form various coordination complexes with transition metals highlights its potential as a precursor for the synthesis of advanced materials (Dikarev et al., 2005).

Applications De Recherche Scientifique

Nanotechnology and Medicine

Bismuth compounds, including hexafluoropentanedionate derivatives, are increasingly being utilized in nanotechnology and medicine due to their unique properties. Recent trends indicate their potential in cancer chemo- and radiotherapy, offering new directions for future research. Bismuth-based nanoparticles have shown promise in enhancing therapeutic efficacy in advanced radiotherapy and are being explored for their potent anticancer properties (Kowalik, Masternak, & Barszcz, 2019).

Photonic Materials

Advances in bismuth-activated photonic materials have been significant, with bismuth demonstrating smart optically active centers in various host materials. These materials have found applications in telecommunication, biomedicine, white light illumination, and lasers, highlighting the versatility of bismuth in the photonic sector (Sun, Zhou, & Qiu, 2014).

Electronic Devices

Research on the electronic structure of bismuth compounds, facilitated by high-energy resolution X-ray spectroscopy, has provided insights into their use in superconductors, catalysts, and optical devices. These studies have helped in understanding the influence of the electronic structure and local environment on the properties of bismuth compounds (Mistonov et al., 2018).

Organic Synthesis

Bismuth(III) triflate, a derivative closely related to bismuth hexafluoropentanedionate, exemplifies the catalytic capabilities of bismuth compounds in organic synthesis, providing a green and efficient alternative for various chemical reactions. This highlights the environmental benefits and the versatile catalytic applications of bismuth compounds in organic chemistry (Gaspard-Iloughmane & Roux, 2004).

Environmental Applications

Bismuth-based photocatalysts have shown superior performance in the degradation of persistent organic pollutants, surpassing traditional materials like titanium dioxide. This emphasizes the role of bismuth compounds in environmental remediation and their potential in addressing pollution (Bacha et al., 2019).

Safety And Hazards

Orientations Futures

Bismuth-based compounds have been extensively explored in biomedical applications due to their safety, cost-effective fabrication processes, large surface area, high stability, and high versatility in terms of shape, size, and porosity . Future research may focus on the potential use of bismuth complexes in biomedicine .

Propriétés

Numéro CAS |

142617-56-9 |

|---|---|

Nom du produit |

BISMUTH HEXAFLUOROPENTANEDIONATE |

Formule moléculaire |

C15H3BiF18O6 |

Poids moléculaire |

830.13 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

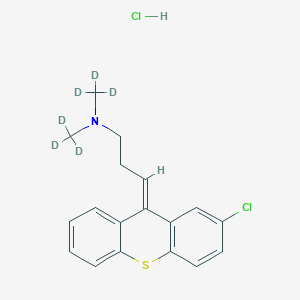

![N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine](/img/structure/B1146934.png)

![(5'R,8'S,11'R,13'S,14'S)-11'-[4-(dimethylamino)phenyl]-5'-hydroxy-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-one](/img/structure/B1146944.png)

![4-[3-(1,4-diazepan-1-ylcarbonyl)-4-fluorobenzyl]phthalazin-1(2H)-one](/img/structure/B1146950.png)